3-[2-(4-CHLOROPHENYL)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE
Overview
Description
3-[2-(4-CHLOROPHENYL)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and an acetamido group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-CHLOROPHENYL)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Acetamido Group Introduction: The acetamido group is introduced by reacting the thiazole derivative with acetic anhydride in the presence of a base.
Chlorophenyl Group Addition: The chlorophenyl group is incorporated through a nucleophilic substitution reaction involving a chlorophenyl halide and the thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halides, nitriles, and amines are used under conditions such as reflux in organic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and benzamide derivatives.
Scientific Research Applications
3-[2-(4-CHLOROPHENYL)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-CHLOROPHENYL)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and the chlorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. This can result in antimicrobial, antifungal, or anticancer effects depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
3-[2-(4-CHLOROPHENYL)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the chlorophenyl group enhances its ability to interact with biological targets, while the acetamido group provides additional sites for chemical modification and optimization.
Properties
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-14-6-4-12(5-7-14)10-16(23)21-15-3-1-2-13(11-15)17(24)22-18-20-8-9-25-18/h1-9,11H,10H2,(H,21,23)(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHZNMJWKWJTSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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